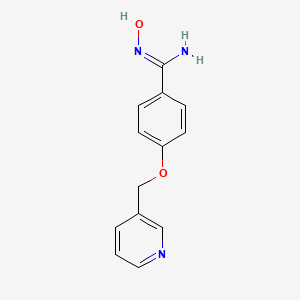

N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

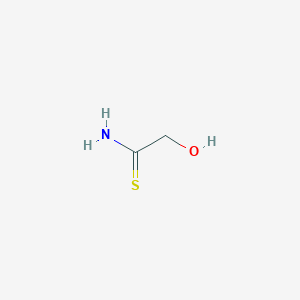

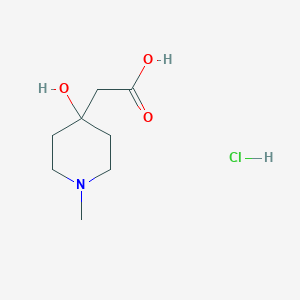

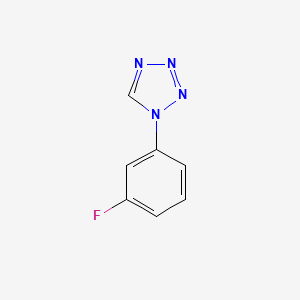

“N’-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide” is a chemical compound with the CAS number 145259-50-3 . It has a molecular weight of 243.26 and a molecular formula of C13H13N3O2 .

Molecular Structure Analysis

The InChI code for “N’-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide” is 1S/C13H13N3O2/c14-13(16-17)11-4-1-5-12(7-11)18-9-10-3-2-6-15-8-10/h1-8,13H,9,14H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

“N’-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide” has a molecular weight of 243.26 and a molecular formula of C13H13N3O2 . The boiling point and storage conditions are not specified in the search results .Applications De Recherche Scientifique

Synthesis and Chemical Properties

N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide is a chemical compound involved in various chemical synthesis processes and studies, demonstrating its versatile applications in scientific research. One notable application involves its role in the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, showcasing its potential in creating complex molecular structures. This process highlights its utility in organic synthesis, contributing to the development of novel compounds with potential applications in various fields, including material science and pharmaceuticals (Mekheimer, R., Mohamed, N., & Sadek, K., 1997).

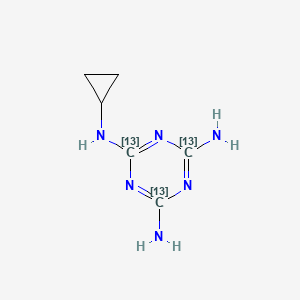

Lanthanide-based Coordination Polymers

Another significant application is in the formation of lanthanide-based coordination polymers. These polymers are assembled from derivatives of 3,5-dihydroxy benzoates, with the compound acting as a precursor in the synthesis process. This application underscores its importance in the field of coordination chemistry, where it aids in the creation of materials with unique photophysical properties, potentially useful in sensing, imaging, and light-emitting devices (Sivakumar, S., Reddy, M., Cowley, A., & Butorac, R. R., 2011).

Analysis and Extraction Studies

Additionally, the compound is central to analytical chemistry and extraction studies. Its analogs have been the subject of quantitative analysis through liquid chromatography-tandem mass spectrometry (LC–MS/MS), demonstrating its role in the precise measurement and control of synthesis processes. This aspect is crucial for understanding and optimizing chemical reactions and for the quality control of chemical products (Wojciechowska, I., Wojciechowska, A., Wieszczycka, K., Aksamitowski, P., Zembrzuska, J., & Framski, G., 2016).

Electrochemical Applications

Investigations into electrochemical applications reveal its potential in modifying electrodes for the simultaneous determination of hydroquinone and catechol. This application points towards its utility in environmental monitoring and analysis, where such compounds are of interest due to their implications in water quality and pollution studies (Guo, H., San, P., Xu, J., Zhao, Y., & Kang, X., 2014).

Safety and Hazards

The safety information for “N’-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific types of hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, while H315 means it causes skin irritation. Please refer to the material safety data sheet (MSDS) for more detailed safety information .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide' involves the reaction of 4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide with hydroxylamine hydrochloride in the presence of a base to form the desired product.", "Starting Materials": [ "4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide and hydroxylamine hydrochloride in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid to pH 2-3.", "Step 4: Isolate the product by filtration or extraction with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by recrystallization from a suitable solvent (e.g. ethanol)." ] } | |

Numéro CAS |

145259-50-3 |

Formule moléculaire |

C13H13N3O2 |

Poids moléculaire |

243.26 g/mol |

Nom IUPAC |

N'-hydroxy-4-(pyridin-3-ylmethoxy)benzenecarboximidamide |

InChI |

InChI=1S/C13H13N3O2/c14-13(16-17)11-3-5-12(6-4-11)18-9-10-2-1-7-15-8-10/h1-8,17H,9H2,(H2,14,16) |

Clé InChI |

YMUFVUPCVBRWGE-UHFFFAOYSA-N |

SMILES isomérique |

C1=CC(=CN=C1)COC2=CC=C(C=C2)/C(=N/O)/N |

SMILES |

C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=NO)N |

SMILES canonique |

C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=NO)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol](/img/structure/B3339919.png)

![dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B3339947.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B3340010.png)

![(3R,4S)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-3-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile;hydrochloride](/img/structure/B3340025.png)